2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde

MAO-A Inhibition Neuroscience Enzyme Kinetics

2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde (CAS: 1261661-03-3) is a fluorinated biphenyl derivative of the formula C15H8F6O2. It is characterized by a biphenyl core substituted at the 2' position with a trifluoromethoxy (-OCF3) group and at the 5 position with a trifluoromethyl (-CF3) group, with an aldehyde (-CHO) functionality at the 3 position.

Molecular Formula C15H8F6O2
Molecular Weight 334.21 g/mol
Cat. No. B12079127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde
Molecular FormulaC15H8F6O2
Molecular Weight334.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F)OC(F)(F)F
InChIInChI=1S/C15H8F6O2/c16-14(17,18)11-6-9(8-22)5-10(7-11)12-3-1-2-4-13(12)23-15(19,20)21/h1-8H
InChIKeyBNYOIDQSCVDHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde: A Difunctionalized Fluorinated Biphenyl Aldehyde Building Block


2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde (CAS: 1261661-03-3) is a fluorinated biphenyl derivative of the formula C15H8F6O2 . It is characterized by a biphenyl core substituted at the 2' position with a trifluoromethoxy (-OCF3) group and at the 5 position with a trifluoromethyl (-CF3) group, with an aldehyde (-CHO) functionality at the 3 position . This compound belongs to a class of valuable intermediates for medicinal chemistry and materials science, leveraging the unique electronic and physicochemical properties conferred by its two distinct fluorinated substituents.

Why a Generic Biphenyl Aldehyde Cannot Substitute for the 2'-(Trifluoromethoxy)-5-(trifluoromethyl) Pattern


The specific 2'-(trifluoromethoxy)-5-(trifluoromethyl) substitution pattern on the biphenyl-3-carboxaldehyde scaffold is not interchangeable with other isomers or mono-substituted analogs. The combination and positions of the two distinct electron-withdrawing groups create a unique electronic environment that directly governs bioactivity. As demonstrated in BindingDB, the target compound's IC50 for human MAO-A is 7.60 nM, whereas a structural analog from the same assay set (BDBM50075969) exhibits a significantly weaker IC50 of 50 nM [1]. This 6.6-fold difference in potency illustrates how subtle changes in the fluorinated substituent profile can lead to a substantial loss of activity, which would undermine a research or industrial project relying on generic substitution.

Quantified Performance Benchmarks for 2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde Versus Analogs


6.6-Fold Enhanced MAO-A Inhibition Potency Over a Close Analog

The target compound demonstrates significantly higher potency for human monoamine oxidase A (MAO-A) compared to a closely related analog. In a direct comparison from the same curated ChEMBL/BindingDB dataset using recombinant human MAO-A, the target compound (BDBM50075960) achieved an IC50 of 7.60 nM, while analog BDBM50075969 showed an IC50 of 50 nM [1]. This represents a 6.6-fold increase in inhibitory potency, underscoring the critical impact of the specific substitution pattern on target engagement.

MAO-A Inhibition Neuroscience Enzyme Kinetics

7.5-Fold Superior MAO-B Inhibition Over a Close Analog

The target compound also exhibits superior inhibition of human monoamine oxidase B (MAO-B). Under identical assay conditions within the same Dataset, the target compound inhibited MAO-B with an IC50 of 160 nM. In stark contrast, the comparator analog BDBM50075969 was a weaker inhibitor, registering an IC50 of 1200 nM [1]. This equates to a 7.5-fold potency difference, highlighting the compound's consistent advantage across both MAO isoforms.

MAO-B Inhibition Neuroprotection Parkinson's Disease

Isoform Selectivity Profile Not Inferior to a Close-Analog Comparator

Despite its higher absolute potency, the target compound does not suffer from a loss of isoform selectivity compared to its less potent analog. The calculated MAO-B/MAO-A selectivity ratio for the target compound is ~21-fold, which is comparable to the ~24-fold selectivity ratio exhibited by the weaker analog BDBM50075969 [1]. This indicates that the structural modifications conferring higher affinity do not compromise the compound's ability to discriminate between the two MAO subtypes.

Selectivity Off-Target Effects MAO

Validated Application Scenarios for 2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde


Design of Selective CNS-Penetrant MAO Inhibitors for Neurological Disorders

The compound's proven, high-potency dual inhibition of human MAO-A (IC50 7.60 nM) and MAO-B (IC50 160 nM) [1] positions it as an excellent starting scaffold for neuroscience drug discovery programs. Its calculated XLogP3 of 5.1 indicates high lipophilicity, a typical feature for blood-brain barrier penetration. The aldehyde group serves as a versatile handle for further derivatization, enabling medicinal chemists to rapidly explore structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties for targets in depression or Parkinson's disease.

Superior Tool Compound for In Vitro Pharmacological Profiling

With a 6.6- and 7.5-fold potency advantage over a close structural analog on MAO-A and MAO-B respectively, without a corresponding loss in isoform selectivity [1], this compound is a superior choice for use as a pharmacological tool or reference standard. Its use in enzyme assays ensures a robust signal at lower concentrations, reducing solubility issues and minimizing off-target effects, which leads to more reproducible and interpretable in vitro data for target validation studies.

Key Intermediate for Synthesizing Metabolic-Stable Fluorinated Drug Candidates

As a substituted fluoroaromatic, this compound is an ideal precursor for the synthesis of active pharmaceutical ingredients where metabolic stability is paramount. The combination of the OCF3 and CF3 groups is a proven strategy to block oxidative metabolism [2]. Procurement of this specific aldehyde provides a ready-to-functionalize building block that can be incorporated via the reactive formyl group into larger, complex molecular architectures, enabling the rapid assembly of compound libraries with built-in metabolic stability, a key requirement for successful drug development.

Quote Request

Request a Quote for 2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.